molecular formula C13H10BrN3 B1288847 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine CAS No. 885950-52-7

2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine

Cat. No. B1288847
CAS RN: 885950-52-7
M. Wt: 288.14 g/mol
InChI Key: NFWJVVNBLLWLFM-UHFFFAOYSA-N
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Description

The compound "2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine" is a derivative of imidazo[1,2-a]pyridine, which is a fused heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The bromophenyl group attached to the imidazo[1,2-a]pyridine core suggests potential for further chemical modifications, making it a valuable intermediate for synthetic chemistry applications.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine compounds has been explored in the literature. For instance, the synthesis of 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one, which shares the imidazo[1,2-a]pyridine core with our compound of interest, was achieved through a palladium-catalyzed cascade reaction involving CO insertion and C-H bond activation starting from a 2-bromophenyl imidazo[1,2-a]pyridine precursor . Similarly, the synthesis of imidazo[1,2-a]pyridines has been reported where 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones react with triethylamine, indicating that substitutions on the phenyl ring can lead to the formation of imidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of "this compound" would consist of a planar imidazo[1,2-a]pyridine ring system with a bromophenyl substituent at the 2-position and an amine group at the 6-position. The presence of the bromine atom suggests potential reactivity for further functionalization through cross-coupling reactions, while the amine group could be involved in the formation of salts or engage in hydrogen bonding.

Chemical Reactions Analysis

The bromophenyl group in the compound is a versatile functional group that can undergo various chemical reactions. For example, palladium-catalyzed reactions, as mentioned in the synthesis of related compounds, could be applicable to our compound for creating new carbon-carbon or carbon-heteroatom bonds . The amine group also opens up possibilities for reactions such as acylation, alkylation, or the formation of Schiff bases.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic amines and halogenated aromatics. This includes moderate to high melting points, potential for crystallinity, and stability under standard conditions. The bromine atom would increase the molecular weight and could influence the compound's boiling point and density. The compound's solubility would depend on the nature of the solvent, with polar solvents likely being more effective due to the polar amine group.

Scientific Research Applications

Synthesis and Reactivity

  • The compound has been studied in the context of imidazo[1,2-a]pyridines, where derivatives are generated through various synthetic routes. These routes include the formation of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and their subsequent reaction to produce imidazo[1,2-a]pyridines and indoles, showcasing the versatility of the compound in synthetic chemistry (Khalafy et al., 2002).

Structural Analysis and Properties

  • Detailed structural analysis has been conducted on related imidazo[1,2-a]pyridine derivatives, providing insights into the molecular geometry and intermolecular interactions. These studies often use techniques such as Hirshfeld surface analysis to understand the subtleties of molecular structures (Dhanalakshmi et al., 2018).

Chemical Reactivity and Novel Reactions

  • Novel reactions involving the compound have been described, showcasing its potential as a reactant in producing new chemical entities. This includes its use in various organic synthesis methods, often under specific conditions like microwave irradiation, which demonstrates the compound's reactivity and utility in creating complex molecules (Tu et al., 2007).

Application in Material Science

  • Research has explored the application of derivatives of 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine in the field of material science, such as its use as a corrosion inhibitor for carbon steel in saline environments. This signifies the compound's potential in industrial applications, especially in protecting materials from corrosive damage (Kubba & Al-Joborry, 2020).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Imidazo[1,2-a]pyridines, including “2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine”, have a wide range of applications in medicinal chemistry and material science . Therefore, the future directions for this compound could involve further exploration of its potential uses in these fields.

properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWJVVNBLLWLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618213
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885950-52-7
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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